3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-4-2-3-8(5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
VCZPAEDIGOBSKX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is typically achieved through the nucleophilic substitution reaction between a methylsulfanyl-substituted aniline derivative and a 1,2,3-thiadiazole derivative bearing a reactive functional group such as an aldehyde or halide at the 4-position. The reaction proceeds under mild conditions, often in polar aprotic solvents like N,N-dimethylformamide (DMF), in the presence of a base to facilitate the formation of the N-methylene linkage.
Stepwise Synthesis Details
Step 1: Preparation of 3-(Methylsulfanyl)aniline
- Starting from commercially available aniline, selective methylthiolation at the 3-position is performed using methylthiolating agents or via nucleophilic aromatic substitution on appropriate precursors.
- Typical reagents include methylthiol (CH3SH) or methylsulfenyl chloride, under controlled conditions to avoid polysubstitution.
Step 2: Synthesis of 1,2,3-Thiadiazole-4-carboxaldehyde or Halide
- The 1,2,3-thiadiazole ring is constructed via cyclization reactions involving thiosemicarbazides or related precursors.
- The 4-position is functionalized with an aldehyde or halide group to enable further coupling.
Step 3: Coupling Reaction
- The 3-(methylsulfanyl)aniline is reacted with 1,2,3-thiadiazole-4-carboxaldehyde under basic conditions (e.g., potassium carbonate) in DMF or acetonitrile.
- The reaction proceeds through nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, forming an imine intermediate, which is then reduced or stabilized to give the N-(1,2,3-thiadiazol-4-ylmethyl) linkage.
Copper-Catalyzed C-H Activation Approach
Recent advances have introduced copper-catalyzed C-H activation as a powerful method for constructing thiadiazole derivatives with amine substituents:
- Catalyst: Copper(II) acetate (Cu(OAc)2) with ligands such as Xantphos has been found highly effective.
- Conditions: Reactions typically conducted in DMF at around 90 °C for 8 hours under nitrogen atmosphere.
- Mechanism: The copper catalyst facilitates C-H activation on the thiadiazole ring, allowing direct coupling with amines (including methylsulfanyl-substituted anilines), enabling formation of the N-methylene bond without pre-functionalization of the thiadiazole.
This method offers high yields (up to 95%) and selectivity, with optimized conditions summarized below.
Optimization Data for the Copper-Catalyzed Synthesis
| Parameter | Conditions Tested | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Cu(OAc)2, Cu(acac)2, CuSO4, CuCl2, Pd(OAc)2 etc. | Cu(OAc)2: 95% | Cu(OAc)2 superior catalyst |
| Ligand | Xantphos, bpy, phenanthroline, PPh3, PCy3 etc. | Xantphos: 95% | Xantphos ligand gave best yield |
| Solvent | DMF, THF, 1,4-dioxane, benzene, CH3CN | DMF: 95%, THF: 77% | DMF optimal for reaction |
| Temperature | Room temp to 90 °C | 90 °C: 95% | Elevated temperature required |
| Reaction Time | 8 hours | 8 h | Standard reaction time |
Table 1: Summary of optimization for Cu(OAc)2-catalyzed C-H activation coupling to form N-(1,2,3-thiadiazol-4-ylmethyl)aniline derivatives.
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm substitution pattern and linkage formation. Chemical shifts referenced to TMS or residual solvent peaks. Multiplicities and coupling constants confirm substitution positions.
- Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (IR): Identifies functional groups, especially C-N and S-containing moieties.
- Chromatography (GC, TLC): Used to monitor reaction progress and purity.
- Melting Point: Confirms compound identity and purity.
Summary of Preparation Routes
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes selective oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.
-
Conditions : Room temperature or mild heating (40–60°C).
-
Products :
Electron-deficient thiadiazole ring stabilizes intermediates via resonance, facilitating oxidation .
Electrophilic Aromatic Substitution
The aniline moiety undergoes substitution at the para position relative to the -NH group. Key reactions include:
Nitration
-
Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
-
Conditions : 0–5°C, 2–4 hours.
-
Products :
Position Substituent Yield (%) Para -NO₂ 70
Halogenation
-
Reagents : Bromine (Br₂) in dichloromethane (DCM).
-
Conditions : Room temperature, 1 hour.
-
Products :
Halogen Position Yield (%) Br Para 85
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles .
-
Example : Reaction with phenylacetylene yields a triazole-thiadiazole hybrid.
Reagent Product Yield (%) Phenylacetylene Triazole-thiadiazole 62
Nucleophilic Substitution at Thiadiazole
The C-4 methyl group on the thiadiazole ring undergoes nucleophilic displacement with amines or thiols:
-
Reagents : Ethylenediamine in DMF.
-
Conditions : 80°C, 6 hours.
-
Products :
Nucleophile Product Yield (%) Ethylenediamine Bis-thiadiazole derivative 58
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the thiadiazole ring:
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : Dioxane/water, 90°C, 12 hours.
-
Example : Coupling with phenylboronic acid yields a biaryl-thiadiazole compound (Yield: 73%) .
Reductive Transformations
The nitro group (if introduced via substitution) reduces to an amine:
-
Reagents : SnCl₂ in HCl.
-
Conditions : Reflux, 3 hours.
-
Products :
Reduction Target Product Yield (%) -NO₂ → -NH₂ Amino derivative 88
Acylation and Alkylation
The -NH group in the aniline moiety reacts with acyl chlorides or alkyl halides:
-
Reagents : Acetyl chloride (AcCl) in pyridine.
-
Conditions : 0°C, 1 hour.
-
Products :
Reaction Type Product Yield (%) Acylation Acetanilide derivative 90
Scientific Research Applications
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the aniline moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s key structural features are compared to three analogs in Table 1:
Key Observations:
- Core Heterocycle: The thiadiazole ring in the target compound differs from the triazine cores of D0, D1, and D41.
- Substituent Effects: The methylsulfanyl group (-SMe) is shared with D0, but D1 and D41 feature allylsulfanyl (-S-allyl) groups, which introduce additional steric bulk and reactivity. Hydroxyl (-OH) substituents in D1/D41 correlate with activity against microbial predation, whereas the amine (-NH2) in D0 renders it inactive .
- Biological Implications: The lack of a hydroxyl or allyl group in the target compound may limit its antimicrobial efficacy compared to D1/D41.
Electronic and Physicochemical Properties
- Electron-Deficient Rings: Thiadiazoles (target compound) and triazines (D0/D1/D41) both exhibit electron-deficient character, but thiadiazoles have higher aromaticity and stability due to sulfur’s electronegativity.
- However, the hydroxyl groups in D1/D41 introduce polarity, balancing solubility and bioavailability .
Biological Activity
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNS
Molecular Weight: 237.3 g/mol
CAS Number: 1156895-18-9
The compound features a methylsulfanyl group and a thiadiazolylmethyl group attached to an aniline moiety. This unique structure contributes to its biological properties, particularly in enzyme interactions and potential anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The thiadiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for compounds designed to target cancer cells and other pathological processes.
- Hydrogen Bonding and π-π Interactions: The aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines:
- In Vitro Studies: Research conducted by the National Cancer Institute demonstrated that related thiadiazole compounds exhibit significant antitumor activity against multiple cancer types, including leukemia, lung cancer, and breast cancer .
| Cell Line Type | Anticancer Activity |
|---|---|
| Leukemia | High |
| Non-small cell lung cancer | Moderate |
| Breast cancer | High |
| Colon cancer | Moderate |
Other Biological Activities
In addition to anticancer properties, thiadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity: Some derivatives exhibit activity against various pathogens, indicating potential use as antimicrobial agents.
- Antifungal Activity: Thiadiazole compounds have been tested against fungal strains like Candida albicans, showing effective inhibition at low concentrations .
Case Studies
-
Study on Antitumor Activity:
A series of thiadiazole derivatives were synthesized and tested for antitumor activity across 60 different tumor cell lines. Results indicated that certain modifications in the thiadiazole structure significantly enhanced anticancer efficacy, particularly against breast cancer cells (MDA-MB-468) when specific alkyl groups were introduced . -
Mechanistic Insights:
Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of specific signaling pathways. This was corroborated by assays measuring cell viability and apoptotic markers .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (ethyl acetate/vinyl chloride 1:1).
- Optimize stoichiometry to minimize byproducts like unreacted thiadiazole intermediates.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methylsulfanyl groups (δ 2.5 ppm). The thiadiazole ring’s carbons appear at ~160–170 ppm .
- IR Spectroscopy : Confirm N–H stretches (~3350 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 268.0621 for C₁₀H₁₁N₃S₂⁺) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.
Advanced: How can structural modifications enhance bioactivity against target organisms?
Methodological Answer:
Bioactivity optimization involves:
- Substituent Engineering : Replace the methylsulfanyl group with cyclopropylmethyl or allylsulfanyl moieties to improve insecticidal activity. For example, cyclopropyl analogs achieved 100% mortality against Plutella xylostella at 1 mg/L .
- Functional Group Tuning : Hydroxyl groups at specific positions (e.g., triazine-5-ol derivatives) enhance antimicrobial activity compared to amino-substituted analogs (e.g., MIC >256 μg/mL for inactive D0 vs. active D1/D41) .
Q. Experimental Design :
Synthesize analogs via regioselective alkylation or amidation.
Screen bioactivity using standardized assays (e.g., agar dilution for MIC determination) .
Advanced: How to resolve contradictions in bioactivity data between structurally similar analogs?
Methodological Answer:
Contradictions often arise from subtle structural differences:
- Case Study : Inactive D0 [3-(methylsulfanyl)-triazine-5-amine] vs. active D1/D41 (hydroxyl-substituted triazines) .
- Resolution Strategy :
- Compare electronic profiles (e.g., Hammett constants) to assess electron-withdrawing/donating effects.
- Perform molecular docking to evaluate target binding affinity differences.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Data Analysis : Use ANOVA to statistically differentiate bioactivity trends across analogs.
Advanced: What methodologies are used for structure-activity relationship (SAR) analysis?
Methodological Answer:
A systematic SAR workflow includes:
Analog Library Synthesis : Focus on varying substituents (e.g., alkyl, aryl, heterocyclic groups) while retaining the core aniline-thiadiazole scaffold .
Bioactivity Profiling : Test analogs against target organisms (e.g., Lepidoptera larvae) or enzymes (e.g., acetylcholinesterase).
Computational Modeling :
- Generate 3D-QSAR models using CoMFA/CoMSIA.
- Perform DFT calculations to map electrostatic potentials .
Case Example : Meta-diamide derivatives with bulky substituents showed enhanced insecticidal activity due to improved target site (GABA receptor) binding .
Advanced: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C; degradation onset occurs near 292.6°C (boiling point) .
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor decomposition via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and quantify degradation products using LC-MS.
Q. Key Findings :
- The methylsulfanyl group enhances oxidative stability compared to thiol analogs.
- Storage recommendations: Protect from light at –20°C in inert atmospheres .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Prodrug Design : Synthesize phosphate or acetylated derivatives for enhanced bioavailability.
- Surfactant Use : Incorporate Tween-80 (0.05% w/v) in insecticidal formulations to stabilize emulsions .
Validation : Measure solubility via shake-flask method and confirm with nephelometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
